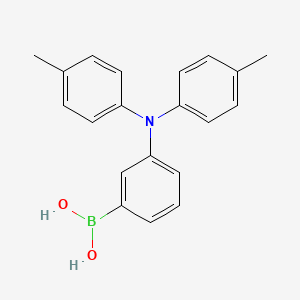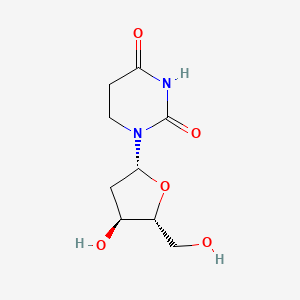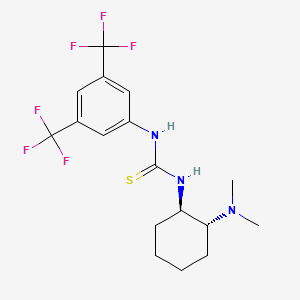
(3-(Di-p-tolylamino)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Di-p-tolylamino)phenyl)boronic acid: is an organic compound with the molecular formula C20H20BNO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group substituted with a di-p-tolylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Di-p-tolylamino)phenyl)boronic acid typically involves the reaction of 3-bromoaniline with di-p-tolylamine under palladium-catalyzed conditions to form the corresponding 3-(di-p-tolylamino)aniline . This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(Di-p-tolylamino)phenyl)boronic acid can undergo oxidation reactions, typically forming the corresponding .
Reduction: Reduction reactions can convert the boronic acid group to a or other reduced forms.
Substitution: The compound can participate in , where the boronic acid group reacts with halides or triflates to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Palladium catalysts, bases like , and solvents such as or .
Major Products:
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry: (3-(Di-p-tolylamino)phenyl)boronic acid is used in organic synthesis as a building block for the construction of complex molecules. It is particularly valuable in cross-coupling reactions to form biaryl structures, which are important in pharmaceuticals and materials science.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities , including antimicrobial and anticancer properties . Research is ongoing to understand its interactions with biological targets and its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the development of advanced materials , such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of (3-(Di-p-tolylamino)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating covalent bond formation . This property is exploited in sensor technologies and catalysis . The compound’s interactions with biological targets are still under investigation, but it is believed to modulate enzyme activities and cell signaling pathways .
Comparison with Similar Compounds
- Phenylboronic acid
- (4-(Di-p-tolylamino)phenyl)boronic acid
- (3-(Diphenylamino)phenyl)boronic acid
Uniqueness: (3-(Di-p-tolylamino)phenyl)boronic acid is unique due to the presence of the di-p-tolylamino group , which imparts distinct electronic and steric properties. This makes it more suitable for specific applications in organic electronics and biological research compared to its analogs.
Properties
IUPAC Name |
[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO2/c1-15-6-10-18(11-7-15)22(19-12-8-16(2)9-13-19)20-5-3-4-17(14-20)21(23)24/h3-14,23-24H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISBNIQSSKGQSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methyl-1H-quinolin-2-one](/img/structure/B2400984.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2400987.png)
![N-(4-fluoro-3-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2400988.png)

![Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2400990.png)
![1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone](/img/structure/B2400991.png)

![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2400998.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2400999.png)



![4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide](/img/structure/B2401005.png)
